molecular formula C19H17ClN2O2S B13379247 (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379247
M. Wt: 372.9 g/mol
InChI Key: UTOWIGRBOCESKP-BOPFTXTBSA-N
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Description

2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloroaniline with 4-propoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a research compound with the molecular formula C19H17ClN2O2S and a molecular weight of 372.9 g/mol. The IUPAC name for this compound is this compound.

Research Applications

Thiazole derivatives, including this compound, are recognized for diverse biological activities, including anticancer properties .

CDK2 Inhibitors

  • Thiazole derivatives have potential as CDK2 inhibitors .
  • In one study, a novel series of thiazole-hydrazine derivatives were synthesized and tested for antiproliferative activities against four cancer cell lines .
  • One compound, St.18, exhibited the highest potency, being two-fold more potent than the roscovitine positive control against this target . It was observed to arrest the cell cycle at the G2/M phase of HepG2 and have apoptotic effects on the same cell lines .
  • Docking studies indicated that these derivatives are well accommodated within the binding pocket of CDK2, engaging in various binding interactions with seven amino acid residues .

CDK2 and EGFR Inhibition

  • Thiazolidinone analogs have been tested for their anticancer activities by targeting CDK2 and EGFR, as well as the apoptotic effect observed in three caspases (3, 8, and 9) .
  • St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and also increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
  • Molecular docking simulations revealed that the test compounds were stabilized within the active site cavity of the target proteins, forming hydrogen bonds and π-hydrophobic binding interactions with some amino acids .

Other Activities

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative with notable biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 372.9 g/mol
  • CAS Number : 354776-94-6

Biological Activity Overview

Thiazolidinone derivatives, including this compound, have been extensively studied for their diverse biological activities. These include:

  • Anticancer Activity : Significant research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various thiazolidinone derivatives against MCF-7 cells. The compound exhibited an IC50 value of approximately 0.31 µM, indicating potent activity against this cell line .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in tumor growth and metastasis .

Antioxidant Activity

Thiazolidinone compounds have also been evaluated for their antioxidant properties. These compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. The antioxidant activity was assessed using the TBARS assay, revealing that certain modifications to the thiazolidinone structure significantly enhance its efficacy .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against bacteria and fungi

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O2S/c1-2-10-24-16-8-6-13(7-9-16)11-17-18(23)22-19(25-17)21-15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22,23)/b17-11-

InChI Key

UTOWIGRBOCESKP-BOPFTXTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Origin of Product

United States

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